Cas no 227305-69-3 ((2,3-dihydro-1-benzofuran-5-yl)boronic acid)

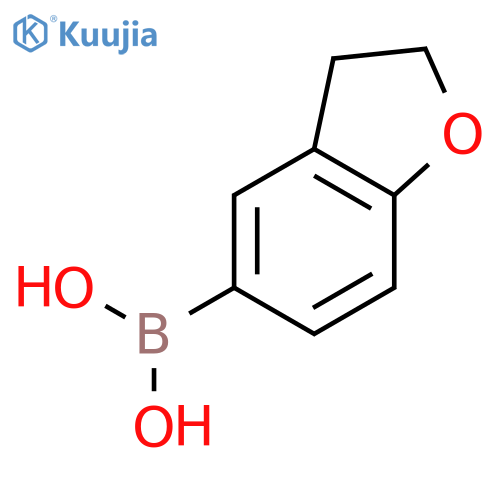

227305-69-3 structure

商品名:(2,3-dihydro-1-benzofuran-5-yl)boronic acid

CAS番号:227305-69-3

MF:C8H9BO3

メガワット:163.966262578964

MDL:MFCD02681979

CID:253205

PubChem ID:253662253

(2,3-dihydro-1-benzofuran-5-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- 2,3-Dihydrobenzofuran-5-boronic acid

- 2,3-Dihydrobenzo[b]furan-5-boronic acid

- 2,3-Dihydrobenzofuran-5-boronic Acid (contains varying amounts of Anhydride)

- Boronic acid,B-(2,3-dihydro-5-benzofuranyl)-

- 2,3-dihydro-1-benzofuran-5-ylboronicacid

- 2,3-dihydro-1-benzofuran-5-ylboronic acid

- 2,3-dihydrobenzofuran-5-ylboronic Acid

- (2,3-dihydrobenzofuran-5-yl)boronic acid

- Boronic acid, (2,3-dihydro-5-benzofuranyl)-

- 2,3-DIHYDROBENZOFURAN-5-YL-5-BORONIC ACID

- (2,3-dihydro-1-benzofuran-5-yl)boronic acid

- PubChem7848

- zlchem 1108

- 2,3-DIHYDROBENZOFURAN-5-BORONICACID

- 23-DIHYDROBENZOFURAN-5-BORONIC ACID

- 2,3-dihydro-1-benzofuran-5-yl-boronic acid

- AB12166

- A816328

- Z381541086

- 2,3-dihydrobenzofuran-5-boronic acid, AldrichCPR

- MFCD02681979

- FT-0609658

- DTXSID80945405

- AKOS004116211

- CS-W016099

- 2 pound not3-dihydro-1-benzofuran-5-ylboronicacid

- SY045142

- 2,3-dihydro-benzofuran-5-ylboronic acid

- 227305-69-3

- AM20060461

- D4711

- EN300-69520

- SCHEMBL8895

- BL009681

- DS-10954

- J-500566

- 2,3dihydrobenzo[b]furan-5-boronic acid

- NCGC00249551-01

- ZIXLJHSFAMVHPC-UHFFFAOYSA-N

- DB-045977

-

- MDL: MFCD02681979

- インチ: 1S/C8H9BO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5,10-11H,3-4H2

- InChIKey: ZIXLJHSFAMVHPC-UHFFFAOYSA-N

- ほほえんだ: O1C2C([H])=C([H])C(B(O[H])O[H])=C([H])C=2C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 164.06400

- どういたいしつりょう: 164.0644743g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7

じっけんとくせい

- 密度みつど: 1.29±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 240°C(lit.)

- ふってん: 358.4°C at 760 mmHg

- ようかいど: 微溶性(2.6 g/l)(25ºC)、

- すいようせい: Slightly Soluble in water(2.6 g/L) (25°C).

- PSA: 49.69000

- LogP: -0.69870

(2,3-dihydro-1-benzofuran-5-yl)boronic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Inert atmosphere,2-8°C

(2,3-dihydro-1-benzofuran-5-yl)boronic acid 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(2,3-dihydro-1-benzofuran-5-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A137520-5g |

2,3-Dihydrobenzofuran-5-boronic acid |

227305-69-3 | 96% | 5g |

$53.0 | 2025-03-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTSX0058-5G |

(2,3-dihydro-1-benzofuran-5-yl)boronic acid |

227305-69-3 | 97% | 5g |

¥ 706.00 | 2023-04-07 | |

| Enamine | EN300-69520-1.0g |

(2,3-dihydro-1-benzofuran-5-yl)boronic acid |

227305-69-3 | 95% | 1.0g |

$23.0 | 2023-02-13 | |

| Enamine | EN300-69520-0.1g |

(2,3-dihydro-1-benzofuran-5-yl)boronic acid |

227305-69-3 | 95% | 0.1g |

$19.0 | 2023-02-13 | |

| Enamine | EN300-69520-0.25g |

(2,3-dihydro-1-benzofuran-5-yl)boronic acid |

227305-69-3 | 95% | 0.25g |

$19.0 | 2023-02-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTSX0058-10G |

(2,3-dihydro-1-benzofuran-5-yl)boronic acid |

227305-69-3 | 97% | 10g |

¥ 1,016.00 | 2023-04-07 | |

| abcr | AB468646-5 g |

2,3-Dihydrobenzofuran-5-yl-5-boronic acid; min. 95% |

227305-69-3 | 5g |

€215.40 | 2023-04-21 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027524-5g |

0,97% |

227305-69-3 | 97% | 5g |

¥829 | 2024-05-24 | |

| Chemenu | CM111745-5g |

2,3-dihydrobenzofuran-5-yl-5-boronic acid |

227305-69-3 | 95%+ | 5g |

$95 | 2024-07-28 | |

| Apollo Scientific | OR10449-5g |

2,3-Dihydrobenzo[b]furan-5-boronic acid |

227305-69-3 | 96% | 5g |

£100.00 | 2023-09-02 |

(2,3-dihydro-1-benzofuran-5-yl)boronic acid 関連文献

-

Abdul Qaiyum Ramle,Edward R. T. Tiekink Org. Biomol. Chem. 2023 21 2870

-

Bhoomireddy Rajendra Prasad Reddy,Peddiahgari Vasu Govardhana Reddy,Dharani Praveen Kumar,Bijivemula N. Reddy,Muthukonda V. Shankar RSC Adv. 2016 6 14682

227305-69-3 ((2,3-dihydro-1-benzofuran-5-yl)boronic acid) 関連製品

- 279262-88-3(4-Propoxy-3-methylphenylboronic acid)

- 279261-84-6(Chroman-6-ylboronic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:227305-69-3)(2,3-dihydro-1-benzofuran-5-yl)boronic acid

清らかである:99%

はかる:25g

価格 ($):238.0